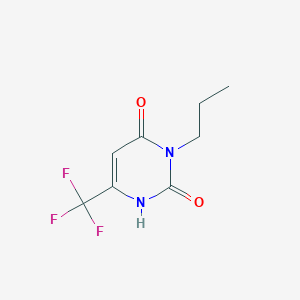

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

Researchers have developed methods for synthesizing trifluoromethylated analogues of various compounds, utilizing "3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione" as a key intermediate or related structures. For example, Sukach et al. (2015) discussed the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the potential for creating compounds with unique biological activities and properties due to the trifluoromethyl group and its orthogonal intramolecular interactions (Sukach et al., 2015).

One-Pot Pyrimidine Synthesis

T. Müller et al. (2000) reported a novel methodology for the synthesis of 2,4,6-tri(hetero)aryl-substituted pyrimidines through a one-pot process that involves a coupling-isomerization sequence. This method underscores the versatility of pyrimidine derivatives in chemical synthesis and their potential applicability in creating compounds for further research (Müller et al., 2000).

Synthesis of Trifluoromethylated Pyrido and Pyrazolo Derivatives

Masahiko Takahashi et al. (2004) explored the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones, demonstrating the utility of trifluoromethyl groups in modifying the properties of pyrimidine derivatives for potential applications in medicinal chemistry and beyond (Takahashi et al., 2004).

Green Synthesis and Biological Activities

A. S. Al-Bogami et al. (2018) discussed the green synthesis of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, showcasing the environmental benefits of mechanochemical synthesis. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such derivatives (Al-Bogami et al., 2018).

Synthesis of Fluorinated Heterocycles

Joseph Sloop et al. (2002) synthesized various fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, by condensing 1,3-diketones with aromatic hydrazines and other reagents. These compounds, due to their fluorine content, may possess unique biological or physical properties worth exploring further (Sloop et al., 2002).

Properties

IUPAC Name |

3-propyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h4H,2-3H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXTFVDOWICIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(NC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide](/img/structure/B2943265.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2943272.png)

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943274.png)